molecular formula C13H18N4O3 B11724224 N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide

N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide

Cat. No.: B11724224
M. Wt: 278.31 g/mol
InChI Key: IAAQXEXNTWTPMT-UHFFFAOYSA-N
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Description

N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide is a chemical compound with the molecular formula C13H18N4O3 and a molecular weight of 278.31 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a hydroxycarbamimidoyl group attached to a phenyl ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide typically involves the reaction of 3-(N’-hydroxycarbamimidoyl)aniline with 2-chloro-N-(morpholin-4-yl)acetamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide is unique due to its combination of a morpholine ring and a hydroxycarbamimidoyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C13H18N4O3/c14-13(16-19)10-2-1-3-11(8-10)15-12(18)9-17-4-6-20-7-5-17/h1-3,8,19H,4-7,9H2,(H2,14,16)(H,15,18)

InChI Key

IAAQXEXNTWTPMT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC(=C2)C(=NO)N

Origin of Product

United States

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